molecular formula C14H12BrF B14028963 4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl

4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl

Cat. No.: B14028963
M. Wt: 279.15 g/mol
InChI Key: BLUSOBFFNLHNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of bromine, fluorine, and methyl groups on the biphenyl structure makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution Products: Various substituted biphenyl derivatives.

    Oxidation Products: Biphenyl derivatives with additional oxygen-containing functional groups.

    Reduction Products: Dehalogenated biphenyl compounds.

Scientific Research Applications

4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H12BrF

Molecular Weight

279.15 g/mol

IUPAC Name

1-bromo-4-(4-fluoro-2-methylphenyl)-2-methylbenzene

InChI

InChI=1S/C14H12BrF/c1-9-8-12(16)4-5-13(9)11-3-6-14(15)10(2)7-11/h3-8H,1-2H3

InChI Key

BLUSOBFFNLHNKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.